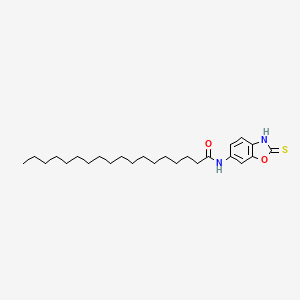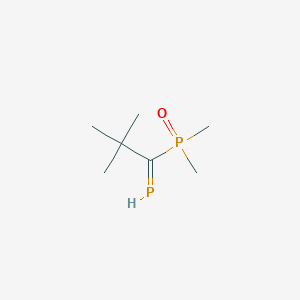
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanylidene group and an oxo-lambda~5~-phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane typically involves the reaction of appropriate phosphine precursors with suitable reagents under controlled conditions. One common method involves the use of dimethylphosphine and a suitable alkylating agent to introduce the phosphanylidene group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The phosphanylidene group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can lead to a variety of substituted phosphine derivatives.
Scientific Research Applications
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organophosphorus compounds and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphanylidene and oxo-lambda~5~-phosphane groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Dimethylphenylphosphine: Another organophosphorus compound with similar structural features.
Trimethylphosphine: A related compound with three methyl groups attached to the phosphorus atom.
Diphenylphosphine: A compound with two phenyl groups attached to the phosphorus atom.
Uniqueness
(2,2-Dimethyl-1-phosphanylidenepropyl)(dimethyl)oxo-lambda~5~-phosphane is unique due to its specific combination of phosphanylidene and oxo-lambda~5~-phosphane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
846601-37-4 |
|---|---|
Molecular Formula |
C7H16OP2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
(1-dimethylphosphoryl-2,2-dimethylpropylidene)phosphane |
InChI |
InChI=1S/C7H16OP2/c1-7(2,3)6(9)10(4,5)8/h9H,1-5H3 |
InChI Key |
KGYRXTBHRNPNKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=P)P(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
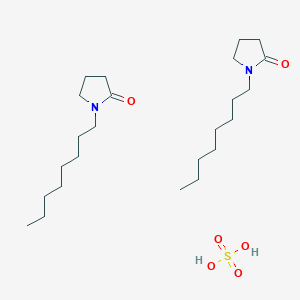
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
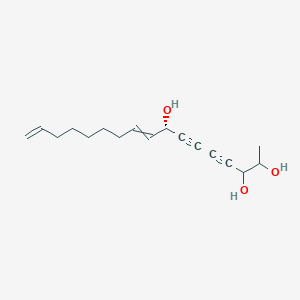
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
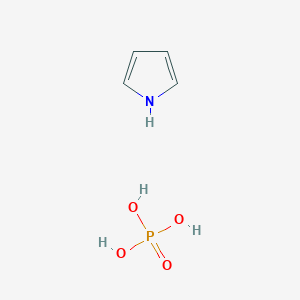
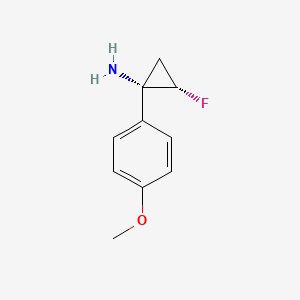
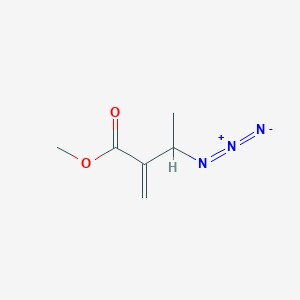
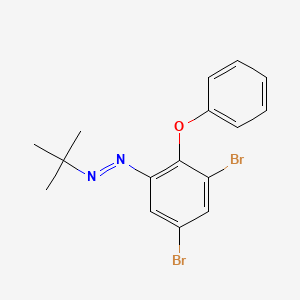
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
